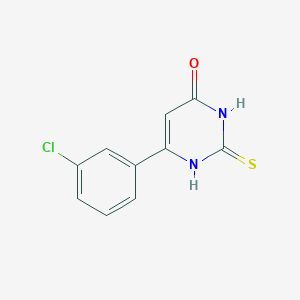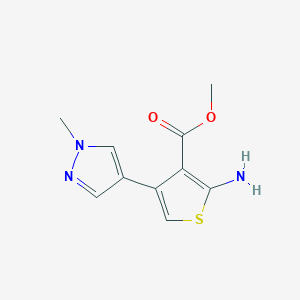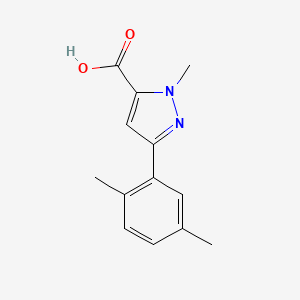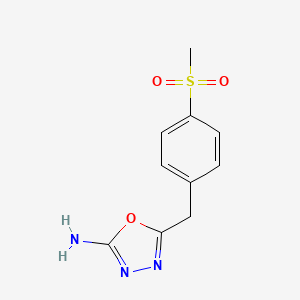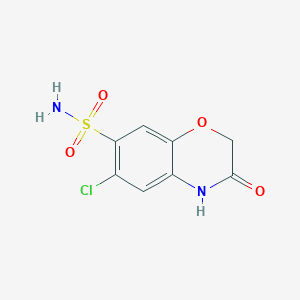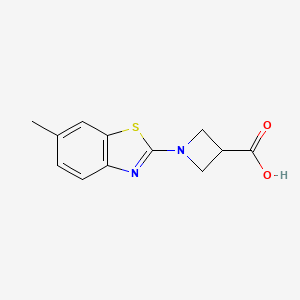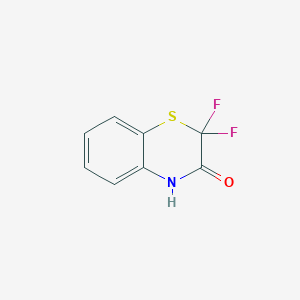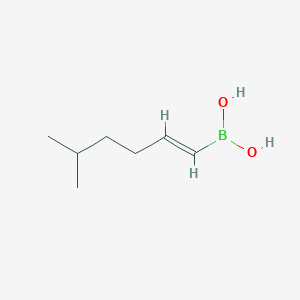
5-Methyl-1-hexenylboronic acid
Vue d'ensemble
Description
5-Methyl-1-hexenylboronic acid is a boronic acid with the molecular formula C7H15BO2 . It has a molecular weight of 142.01 .
Synthesis Analysis
The synthesis of boronic acids like this compound often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters, a valuable but less developed process, has also been reported .Molecular Structure Analysis
The InChI code for this compound is1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ . The InChI key is BLQVLJDDGUYUPN-GQCTYLIASA-N . Chemical Reactions Analysis
Boronic acids like this compound are often used in Suzuki–Miyaura coupling reactions . These reactions involve the formation of a new Pd–C bond through oxidative addition with formally electrophilic organic groups . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, also occurs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 142.01 .Applications De Recherche Scientifique
1. Drug Delivery and Targeting
One of the key applications of derivatives of 5-Methyl-1-hexenylboronic acid is in targeted drug delivery systems. For instance, phenylboronic acid-functionalized polymeric micelles have demonstrated potential in targeted drug delivery to cancer cells. These micelles can recognize and promote drug uptake in HepG2 cells, a liver cancer cell line, which suggests their use in targeted cancer therapy (Zhang et al., 2013).
2. Material Synthesis and Catalysis
This compound derivatives are also used in material synthesis and catalysis. For example, conjugated dienes have been synthesized from 1-alkenylboronic acids using palladium (II) salts, indicating their role in creating complex molecular structures, which can be crucial in various chemical syntheses and industrial processes (Kim et al., 1986).
3. Nanotechnology and Nanomedicine
In the field of nanotechnology, phenylboronic acid-decorated nanoparticles have been explored for tumor-targeted drug delivery. The decoration of nanoparticles with phenylboronic acid enhances tumor targeting and penetration, improving their efficacy in antitumor activities (Wang et al., 2016).
Mécanisme D'action
Target of Action
5-Methyl-1-hexenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound transfers its organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in synthetic chemistry, widely used for the formation of carbon–carbon bonds . The use of this compound in this reaction contributes to the formation of new organic compounds .
Result of Action
The primary result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound in the SM coupling reaction is influenced by various environmental factors. The reaction conditions are generally mild and tolerant of various functional groups . The stability and environmental benignity of this compound contribute to its effectiveness in this reaction .
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-Methyl-1-hexenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It can form complexes with sugars, amino acids, and other molecules containing hydroxyl groups. This interaction is primarily due to the Lewis acidic nature of the boron atom, which can accept electron pairs from Lewis bases such as hydroxyl groups .
In biochemical reactions, this compound can act as an inhibitor or activator of enzymes. For instance, it has been shown to inhibit proteases by binding to the active site serine residues, thereby preventing substrate access . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
This compound has various effects on cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors. For example, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins . This can impact gene expression and cellular metabolism, resulting in changes in cell function.
Moreover, this compound can affect cellular metabolism by interacting with metabolic enzymes. It can inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boron atom in the compound can form reversible covalent bonds with hydroxyl groups on enzymes and other proteins, leading to enzyme inhibition or activation . This interaction can alter the conformation of the enzyme, affecting its catalytic activity.
Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins. By binding to these proteins, it can alter their activity and, consequently, the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Over time, the degradation products can accumulate, potentially affecting the observed biological activity.
Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and metabolic activity . These effects are often reversible upon removal of the compound, indicating its potential for use in reversible biochemical modulation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including enzyme inhibition, disruption of cellular metabolism, and induction of oxidative stress.
Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . Beyond this threshold, the effects can become more pronounced, leading to adverse outcomes such as tissue damage and organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes involved in the metabolism of carbohydrates, lipids, and amino acids . For example, it can inhibit glycolytic enzymes, leading to altered glucose metabolism and energy production.
The compound can also affect the levels of metabolites within the cell. By modulating enzyme activity, it can influence the concentration of key intermediates in metabolic pathways, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation.
The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins . This can affect its overall bioavailability and biological activity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments through interactions with targeting signals or post-translational modifications . For example, it can be directed to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.
Propriétés
IUPAC Name |
[(E)-5-methylhex-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQVLJDDGUYUPN-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
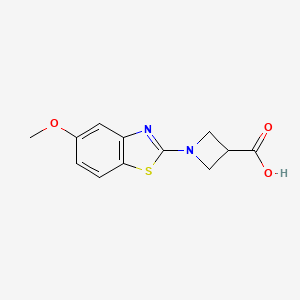
![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
